molecular formula C8H18Cl2N4O B1521980 2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine dihydrochloride CAS No. 1209883-95-3

2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine dihydrochloride

Cat. No. B1521980
M. Wt: 257.16 g/mol
InChI Key: DGIRNNUNPMYDDL-UHFFFAOYSA-N
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Description

“2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine dihydrochloride” is a chemical compound . It is a solid substance and its CAS Number is 1209883-95-3 .

Scientific Research Applications

Chemical Synthesis and Library Generation

  • Generation of Structurally Diverse Libraries : Compound 2, derived from 2-acetylthiophene, has been utilized as a starting material in various alkylation and ring closure reactions to generate a structurally diverse library of compounds. This demonstrates its versatility in chemical synthesis, contributing to the development of potential drug candidates and new materials (Roman, 2013).

Biological Applications

  • Dynamin GTPase Inhibition : The tertiary dimethylamino-propyl moiety of compound 2 has been identified as critical for inhibiting dynamin GTPase, an enzyme involved in clathrin-mediated endocytosis. This highlights its potential application in studying cellular processes and as a lead compound in drug discovery (Gordon et al., 2013).

Materials Science

  • Development of Polymeric Materials : New poly(1,3,4-oxadiazole-imide)s containing dimethylsilane units have been prepared, showing high thermal stability and solubility in polar organic solvents. These polymers' fluorescence properties and smooth, pinhole-free surface make them suitable for applications in optoelectronic devices and coatings (Hamciuc et al., 2005).

Heterocyclic Chemistry

  • Heterocyclization Reactions : The compound has been used in the synthesis of new heterocyclic structures through reactions with aliphatic amines, leading to the formation of previously unknown oxazole and imidazole derivatives. This indicates its role in expanding the chemical space of heterocyclic compounds, which are crucial in medicinal chemistry and materials science (Kornii et al., 2021).

Antimicrobial Agents

  • Synthesis and Evaluation of Antimicrobial Agents : Compound 2 has been incorporated into the structure of new oxadiazoles evaluated for their antimicrobial activity. Certain derivatives showed significant activity against strains of S. aureus and P. aeruginosa, underscoring the potential of such compounds in developing new antimicrobial agents (Fuloria et al., 2009).

Safety And Hazards

The safety information and hazards associated with this compound are not explicitly mentioned in the available resources .

properties

IUPAC Name

2-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]propan-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4O.2ClH/c1-8(2,9)7-10-6(13-11-7)5-12(3)4;;/h5,9H2,1-4H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIRNNUNPMYDDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NOC(=N1)CN(C)C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}propan-2-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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